Cas no 132752-65-9 (Scopoletin b-D-Glucuronide)

Scopoletin b-D-Glucuronide 化学的及び物理的性質
名前と識別子
-
- Scopoletin b-D-Glucuronide
- Scopoletin β-D-Glucuronide
- Scopoletin β-D-Glucu
- 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl b-D-Glucopyranosiduronic Acid
- 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid
- Scopoletin-D-Glucuronide
- Scopoletin -D-Glucuronide
- 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl -D-Glucopyranosiduronic Acid
- 6-Methoxy-2-oxo-2H-1-benzopyran-7-yl beta-D-Glucopyranosiduronic Acid;
- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
- Scopoletin beta-D-Glucuronide
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-methoxy-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylicacid
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((6-methoxy-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Scopoletin ?-D-Glucuronide
- 132752-65-9
- Scopoletin beta -D-Glucuronide
- NS00116781
-
- インチ: InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1
- InChIKey: UTTLUAQBFYOVMO-JHZZJYKESA-N
- ほほえんだ: COc1cc2ccc(=O)oc2cc1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 368.07400
- どういたいしつりょう: 368.07434670g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 152Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 706.5±60.0 °C at 760 mmHg
- フラッシュポイント: 262.3±26.4 °C
- 屈折率: 1.661
- PSA: 155.89000
- LogP: -0.92740
- じょうきあつ: 0.0±2.4 mmHg at 25°C
Scopoletin b-D-Glucuronide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Scopoletin b-D-Glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S200510-5mg |
Scopoletin b-D-Glucuronide |
132752-65-9 | 5mg |
$793.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212916-1 mg |
Scopoletin β-D-Glucuronide, |
132752-65-9 | 1mg |
¥2,708.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212916-1mg |
Scopoletin β-D-Glucuronide, |
132752-65-9 | 1mg |
¥2708.00 | 2023-09-05 | ||
TRC | S200510-1mg |
Scopoletin b-D-Glucuronide |
132752-65-9 | 1mg |
$ 219.00 | 2023-09-06 | ||
TRC | S200510-2mg |
Scopoletin b-D-Glucuronide |
132752-65-9 | 2mg |
$368.00 | 2023-05-17 | ||
TRC | S200510-10mg |
Scopoletin b-D-Glucuronide |
132752-65-9 | 10mg |
$1470.00 | 2023-05-17 |
Scopoletin b-D-Glucuronide 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Scopoletin b-D-Glucuronideに関する追加情報
Scopoletin b-D-Glucuronide: A Comprehensive Overview
Scopoletin b-D-Glucuronide, identified by the CAS number 132752-65-9, is a bioactive compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology, food science, and biotechnology. This compound is a derivative of scopoletin, a naturally occurring coumarin, which is known for its antioxidant and anti-inflammatory properties. The addition of the glucuronide group to scopoletin enhances its solubility and bioavailability, making it a promising candidate for therapeutic and nutraceutical applications.
The structure of Scopoletin b-D-Glucuronide consists of a coumarin backbone with a hydroxyl group at position 6 and a glucuronide moiety attached via an oxygen bridge. This unique structure contributes to its ability to interact with various biological systems. Recent studies have demonstrated that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property makes it a valuable ingredient in skincare products, where it can help protect the skin from environmental stressors and promote collagen synthesis.
In the field of pharmacology, Scopoletin b-D-Glucuronide has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in chronic inflammatory diseases like arthritis and cardiovascular disorders. Furthermore, this compound has been found to possess anti-cancer properties, with studies suggesting that it can induce apoptosis in cancer cells while sparing normal cells. These findings highlight its potential as a novel therapeutic agent in oncology.
The bioavailability of Scopoletin b-D-Glucuronide is another area of interest for researchers. Due to its glucuronide moiety, this compound exhibits improved solubility in aqueous environments, which enhances its absorption and distribution within the body. This characteristic makes it an ideal candidate for oral drug delivery systems, where bioavailability is often a limiting factor. Recent advancements in nanotechnology have enabled the encapsulation of this compound in lipid nanoparticles, further improving its stability and targeted delivery capabilities.
In addition to its pharmacological applications, Scopoletin b-D-Glucuronide has also found utility in the food industry. It is commonly used as a natural food additive due to its ability to extend shelf life and enhance the sensory properties of food products. Studies have shown that this compound can inhibit lipid oxidation, which is responsible for the rancidity of fats and oils. As a result, it is increasingly being incorporated into processed foods to maintain their quality and safety.
The production of Scopoletin b-D-Glucuronide involves a combination of extraction from natural sources and chemical synthesis. While it can be isolated from various plants, such as celery and parsley, synthetic methods offer greater control over the purity and yield of the compound. Recent advancements in enzymatic synthesis have enabled the production of this compound with high efficiency and minimal environmental impact.
In conclusion, Scopoletin b-D-Glucuronide, with its unique chemical structure and diverse biological activities, represents a valuable compound with wide-ranging applications across multiple industries. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing human health and well-being.
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